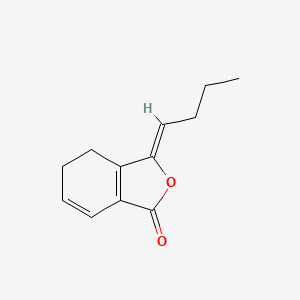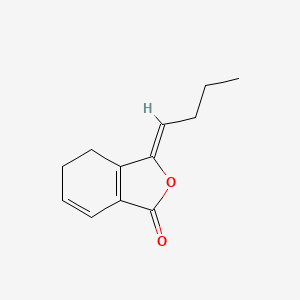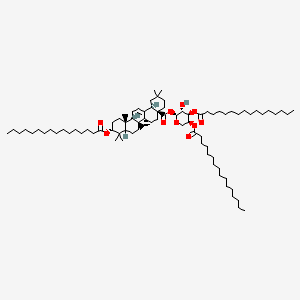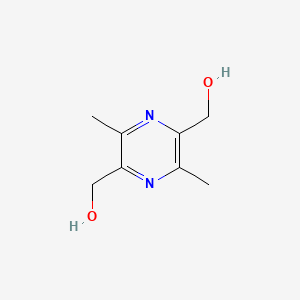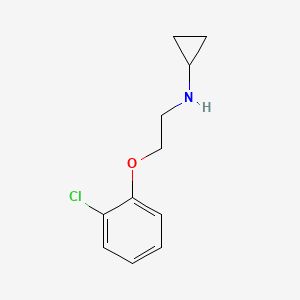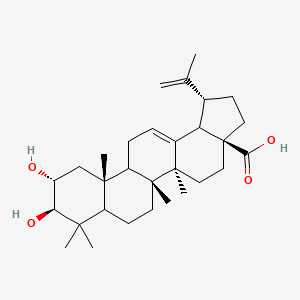
Alphitolic acid
Overview
Description
Alphitolic acid is a naturally occurring pentacyclic triterpene compound. It is primarily isolated from plants such as Agrimonia coreana Nakai and Alphitonia petriei. This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, anticancer, and antioxidant activities .
Mechanism of Action
Target of Action
Alphitolic acid, a triterpene found in plants like Quercus aliena and Ziziphus jujuba, primarily targets proteins such as AKT1 , TNF , SRC , and VEGFA . These proteins play crucial roles in cell signaling pathways, inflammation, and angiogenesis .
Mode of Action
This compound interacts with its targets to induce significant changes in cellular processes. It blocks the Akt-NF-κB signaling pathway , leading to the induction of apoptosis (programmed cell death) . Additionally, this compound can induce autophagy , a cellular process that removes unnecessary or dysfunctional components .
Biochemical Pathways
The primary biochemical pathways affected by this compound include the PI3K/AKT , RAS , and AGE-RAGE signaling pathways . By regulating these pathways, this compound can exert therapeutic effects against diseases like type 2 diabetes mellitus .
Result of Action
The molecular and cellular effects of this compound’s action are multifaceted. It has anti-inflammatory activity and down-regulates the production of NO and TNF-α . In cancer cells, this compound suppresses proliferation, induces apoptosis, and autophagy . It also increases p53 phosphorylation and decreases the expression of the oncogenic E3 ligase MDM2 .
Biochemical Analysis
Biochemical Properties
Alphitolic acid interacts with various biomolecules to exert its effects. It has been found to block the Akt-NF-κB signaling pathway, which plays a crucial role in regulating cellular processes such as inflammation and cell survival . By blocking this pathway, this compound can induce apoptosis, a process of programmed cell death . It also induces autophagy, a cellular process that involves the degradation and recycling of cellular components .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. In oral cancer cells, it has been found to suppress cell proliferation in a dose-dependent manner . It also induces apoptosis and blocks the Akt-NF-κB signaling pathway in these cells . In macrophages, this compound has been shown to have anti-inflammatory activity and down-regulates the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules and signaling pathways. It blocks the Akt-NF-κB signaling pathway, leading to the induction of apoptosis . It also induces autophagy by increasing the expression of autophagosome marker LC3B-II and two autophagy regulatory proteins . Furthermore, it increases p53 phosphorylation and expression, and decreases the expression of the oncogenic E3 ligase MDM2 .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. It has been found to induce DNA fragmentation, annexin-V binding, and caspase-3 cleavage in a time-dependent manner, indicating that it exerts its cytotoxicity through the induction of apoptosis .
Metabolic Pathways
Given its ability to block the Akt-NF-κB signaling pathway, it is likely that it interacts with enzymes and cofactors involved in this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alphitolic acid can be achieved through several steps starting from commercially available betulin. The key steps involve Rubottom oxidation to introduce an α-hydroxy group in a stereo- and chemoselective manner, followed by diastereoselective reduction of the α-hydroxy ketone to form the 1,2-diol moiety . This concise and stereoselective synthetic protocol allows for the gram-scale synthesis of this compound and its derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documentedThe use of readily available starting materials and efficient reaction conditions makes this method suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Alphitolic acid undergoes various chemical reactions, including:
Reduction: Reduction of ketones to form alcohols.
Substitution: Substitution reactions involving the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Rubottom oxidation using reagents such as m-chloroperbenzoic acid.
Reduction: Diastereoselective reduction using reagents like sodium borohydride.
Substitution: Reagents such as acetic anhydride for esterification reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated and esterified derivatives of this compound, which have been studied for their enhanced biological activities .
Scientific Research Applications
Alphitolic acid has been extensively studied for its potential therapeutic applications:
Anti-inflammatory: It inhibits calcium release-activated calcium channels in T cells, reducing intracellular calcium levels and T cell proliferation.
Antioxidant: It exhibits significant antioxidant activity, which is beneficial in preventing oxidative stress-related diseases.
Antimicrobial: This compound has demonstrated antimicrobial properties against various pathogens.
Comparison with Similar Compounds
Alphitolic acid is structurally similar to other lupane-type triterpenoids such as betulinic acid, ursolic acid, and oleanolic acid. These compounds share similar pharmacological properties, including anti-inflammatory and anticancer activities. this compound is unique in its specific inhibition of calcium release-activated calcium channels, which distinguishes it from other triterpenoids .
List of Similar Compounds
- Betulinic acid
- Ursolic acid
- Oleanolic acid
- Maslinic acid
- Betulin
Conclusion
This compound is a versatile compound with significant potential in various therapeutic applications. Its unique mechanism of action and diverse pharmacological properties make it a valuable subject for further research and development.
Properties
IUPAC Name |
(1R,3aS,5aR,5bR,7aR,9R,10R,11aR,11bR,13aR,13bR)-9,10-dihydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-17(2)18-10-13-30(25(33)34)15-14-28(6)19(23(18)30)8-9-22-27(5)16-20(31)24(32)26(3,4)21(27)11-12-29(22,28)7/h18-24,31-32H,1,8-16H2,2-7H3,(H,33,34)/t18-,19+,20+,21-,22+,23+,24-,27-,28+,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCVZKFJHRCLCC-PGOIBATFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC(C(C5(C)C)O)O)C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19533-92-7 | |
| Record name | Alphitolic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19533-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


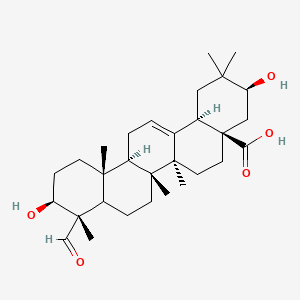
![(1S,6S,12R,14S)-9,14-Dimethyl-5-methylidene-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradec-9-en-4-one](/img/structure/B1675373.png)

![2-cyclohexyl-5,7-di(phenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B1675377.png)
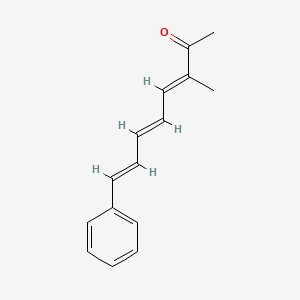
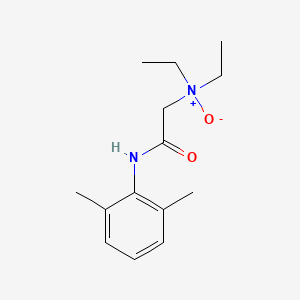
![[(2R,3R,4S,5R,6R)-5-(3,4-dihydroxyphenyl)-6-ethoxy-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B1675385.png)
